![molecular formula C11H12N2O B1427231 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline CAS No. 1339913-38-0](/img/structure/B1427231.png)
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline
Overview
Description
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, also known as MBOA, is a chemical compound that is widely used in scientific research. It belongs to the class of anilines, which are organic compounds that contain a phenyl group attached to an amino group. MBOA is a derivative of the natural plant compound 2-acetyl-1-pyrroline, which is responsible for the aroma of many fruits and flowers.
Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives have been recognized for their antimicrobial properties. The substitution pattern on the oxazole ring is pivotal in determining its biological activity. For instance, some new aryl oxazoles have been synthesized and assessed for their antimicrobial potential . This suggests that “2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline” could be explored for its efficacy against various microbial strains, potentially leading to the development of new antimicrobial agents.
Anticancer Properties
The oxazole nucleus is a part of various compounds with anticancer activities. Research has shown that oxazole derivatives can play a significant role in the synthesis of new chemical entities for cancer treatment . Therefore, “2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline” may serve as a precursor or an active moiety in the development of anticancer drugs.
Antitubercular Agents
Oxazole derivatives have also been reported to exhibit antitubercular activity. This activity is crucial given the increasing resistance to existing tuberculosis treatments . The compound could be investigated for its potential role in combating tuberculosis.
Anti-inflammatory and Analgesic Effects
The oxazole ring is found in molecules that have been effective in reducing inflammation and pain . “2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline” could be a candidate for the development of new anti-inflammatory and analgesic medications.
Antidiabetic Applications
Oxazole derivatives are known to contribute to antidiabetic drug formulations. Aleglitazar, an antidiabetic drug, contains an oxazole scaffold, indicating the potential of oxazole compounds in managing diabetes . The subject compound could be explored for its utility in antidiabetic therapies.
Antioxidant Potential
Oxazoles have been associated with antioxidant properties, which are important in the prevention of oxidative stress-related diseases . “2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline” might be studied for its antioxidant capacity, which could lead to its application in diseases where oxidative stress is a contributing factor.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, also known as oxazopt, is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many important physiological and pathological processes .
Mode of Action
Oxazopt interacts with hCA II by acting as an isoform-selective inhibitor . It has been shown to exhibit inhibitory properties with different Ki values for different isoforms of human carbonic anhydrases: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This selective inhibition results in the modulation of the enzyme’s activity.
Biochemical Pathways
The inhibition of hCA II by oxazopt affects the carbonic anhydrase pathway . This pathway is involved in the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many biological processes. The inhibition of hCA II can therefore have wide-ranging effects on physiological functions.
Result of Action
The inhibition of hCA II by oxazopt has potential therapeutic applications in various areas such as ophthalmology , treatment of epilepsy , and oncology . For instance, it is currently known that hCA II is a target for the treatment of glaucoma .
properties
IUPAC Name |
2-methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9(5-10(7)12)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVRNWLKZVTBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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